![molecular formula C25H27N5O3 B2761324 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941916-80-9](/img/structure/B2761324.png)
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the molecule. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of a benzylpiperidin-1-yl group suggests a cyclic structure, while the oxoethyl group indicates the presence of a carbonyl group and an ethyl group. The phenyl group is a common aromatic ring, and the dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione core suggests a complex ring system with multiple nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group in the oxoethyl group could potentially undergo nucleophilic addition reactions. The nitrogen atoms in the ring system could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The aromatic rings could contribute to the compound’s stability and potentially its solubility in organic solvents .Scientific Research Applications
- 1,3,5-Triazine derivatives have been investigated for their antimicrobial potential. These compounds exhibit activity against both Gram-positive bacteria (such as Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli). Some of the synthesized derivatives showed promising results in inhibiting bacterial growth .
- Notably, compounds (10), (16), (25), and (30) demonstrated antimicrobial activity comparable to that of ampicillin against S. aureus, while compounds (13) and (14) exhibited activity against E. coli .
- Minimum inhibitory concentration (MIC) values for clinical isolates of these compounds were also measured, highlighting their potential as novel antimicrobial agents .
- A light-induced method has been developed for synthesizing azauracils, which are derivatives of 1,2,4-triazine. This method is independent of traditional methodologies and can even be powered by sunlight .
- Researchers have explored new benzo[d][1,2,3]triazol-1-yl derivatives. Although not directly related to the compound you mentioned, this highlights the broader interest in triazoles and their biological properties .
- These compounds have been studied for their potential as antimalarial, anticancer, and antiviral agents . Their diverse biological activities warrant further investigation.
Antimicrobial Activity
Photoinduced Reactions
Biological Evaluation
Drug Design and Development
Materials Science
Future Directions
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c31-22(27-13-11-20(12-14-27)17-19-7-3-1-4-8-19)18-30-24(33)23(32)29-16-15-28(25(29)26-30)21-9-5-2-6-10-21/h1-10,20H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGXKDRWHQHUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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